molecular formula C6H14ClNO2 B2764709 2-(Ethylamino)butanoic acid hydrochloride CAS No. 2228123-51-9

2-(Ethylamino)butanoic acid hydrochloride

Cat. No.: B2764709
CAS No.: 2228123-51-9
M. Wt: 167.63
InChI Key: NOXJRUNTGHHPTH-UHFFFAOYSA-N
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Description

2-(Ethylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a hydrochloride salt form of 2-(ethylamino)butanoic acid, which is a derivative of butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)butanoic acid;hydrochloride typically involves the reaction of butanoic acid with ethylamine. The process can be summarized in the following steps:

Industrial Production Methods

In industrial settings, the production of 2-(ethylamino)butanoic acid;hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(ethylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)butanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylamino group and butanoic acid backbone make it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

2-(ethylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(6(8)9)7-4-2;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXJRUNTGHHPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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